Product packaging for Undecyl disulfide(Cat. No.:CAS No. 79458-27-8)

Undecyl disulfide

Cat. No.: B1616074
CAS No.: 79458-27-8
M. Wt: 374.7 g/mol
InChI Key: BMMUJKMHJWGHJA-UHFFFAOYSA-N
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Description

Contextual Significance of Disulfide Linkages in Contemporary Chemical Research

The disulfide bond (–S–S–), a covalent linkage formed from the oxidation of two thiol groups, is a cornerstone of modern chemical and biological sciences. wikipedia.orgwikidoc.org In biochemistry, these linkages are pivotal in defining the tertiary and quaternary structures of proteins, thereby dictating their stability and biological function. wikipedia.orgwikidoc.orgmetwarebio.comnih.gov The reversible nature of the disulfide bond, which can be cleaved and reformed under mild redox or pH conditions, makes it a dynamic functional group. mdpi.com This characteristic is harnessed in materials science to create stimulus-responsive or "smart" materials, including self-healing polymers and platforms for controlled drug release. mdpi.com The unique chemical and biophysical properties of the disulfide bond have led to its widespread investigation in pharmaceutical and materials science. benthamscience.comresearchgate.net

Foundational Studies and Historical Perspectives of Long-Chain Disulfides

The study of long-chain disulfides, such as undecyl disulfide, is closely linked to the development of self-assembled monolayers (SAMs). Foundational research in the 1980s demonstrated that long-chain dialkyl disulfides readily chemisorb onto gold surfaces, forming highly ordered and densely packed monolayers. pnas.org These early studies utilized techniques like temperature-programmed desorption to understand the stability and structure of these organic thin films. pnas.org The ability of these molecules to form well-defined structures on substrates opened up new avenues for studying interfacial phenomena, including wetting and adhesion. pnas.org Subsequent research has built upon these fundamentals, exploring the influence of chain length and functional groups on the ordering and properties of these monolayers. capes.gov.bracs.org The synthesis of various long-chain disulfides has been a continuous area of interest, with methods evolving to allow for the creation of both symmetrical and unsymmetrical structures with a high degree of control. thieme-connect.denih.gov The historical development of synthetic methods for disulfides has been crucial for advancing their application in diverse areas of research. thieme-connect.dewikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H46S2 B1616074 Undecyl disulfide CAS No. 79458-27-8

Properties

IUPAC Name

1-(undecyldisulfanyl)undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H46S2/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMUJKMHJWGHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCSSCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303553
Record name Undecyl disulfide
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Molecular Weight

374.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79458-27-8
Record name Undecyl disulfide
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Record name Undecyl disulfide
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Record name Undecyl disulfide
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Chemical and Physical Properties of Undecyl Disulfide

Undecyl disulfide is characterized by the following properties:

PropertyValue
Chemical Formula C22H46S2
Molecular Weight 374.7 g/mol
Appearance Colorless or pale yellow liquid
Boiling Point ~215-220 °C at 3 mmHg
Density ~0.89 g/cm³
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform

Note: The exact physical properties may vary slightly depending on the purity and the source of the data.

Spectroscopic data is essential for the identification and characterization of this compound:

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum typically shows a triplet at approximately 2.6-2.7 ppm corresponding to the methylene (B1212753) protons adjacent to the disulfide bond (–CH₂–S–S–). Other signals for the alkyl chain protons appear further upfield.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon atom attached to the sulfur (–CH₂–S–S–) usually resonates around 39-40 ppm. The remaining carbon signals of the undecyl chains appear in the typical aliphatic region.

IR (Infrared) Spectroscopy: The C–H stretching vibrations of the alkyl chains are observed around 2850-2960 cm⁻¹. The C–S stretching vibration is typically weak and appears in the range of 600-800 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 374, confirming the molecular weight of the compound. Fragmentation patterns characteristic of long-chain disulfides will also be present.

Mechanistic Investigations of Undecyl Disulfide Reactivity

S-S Bond Cleavage and Formation Mechanisms

The sulfur-sulfur (S-S) bond is the reactive heart of undecyl disulfide, governing its transformations and interactions. The cleavage and formation of this bond are fundamental to its role in forming self-assembled monolayers and participating in redox processes.

Redox Interconversion Pathways of this compound and Thiol Analogs

The interconversion between this compound and its corresponding thiol, 1-undecanethiol, is a classic redox process. libretexts.orglibretexts.org In the reduced state, the sulfur exists as a free thiol (R-SH), while in the oxidized state, two thiol molecules are linked by a disulfide bond (R-S-S-R). libretexts.orglibretexts.org This transformation involves the loss or gain of electrons and protons.

The oxidation of thiols to disulfides can be initiated by various oxidizing agents. Conversely, the reduction of a disulfide bond to two thiol groups can be achieved using reducing agents. wikipedia.org In biological systems and related biomimetic chemistry, thiol-disulfide exchange reactions are prevalent. wikipedia.orgmdpi.com These reactions proceed via a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond. wikipedia.org This results in the cleavage of the original disulfide bond and the formation of a new one. The process is essentially a series of S_N2-like displacement events where sulfur atoms act as both the nucleophile and the leaving group. libretexts.orglibretexts.org

A common strategy for managing sulfur reactivity during chemical synthesis involves the reversible redox interconversion between thiols and disulfides. acs.org Disulfide precursors are often used in the synthesis of gold nanoparticles, as the disulfide bond is readily cleaved under the reaction conditions. acs.org

Disulfide Exchange Reactions Involving this compound Derivatives

Disulfide exchange reactions are crucial for the formation and rearrangement of disulfide bonds. wikipedia.org This reaction involves the attack of a thiolate on a disulfide bond, leading to the formation of a new disulfide and a new thiolate. wikipedia.org The process is reversible and its equilibrium is dependent on the relative concentrations and reduction potentials of the thiols involved. mdpi.com

For unsymmetrical disulfides, such as derivatives of this compound, exchange reactions can lead to a mixture of symmetrical and unsymmetrical products. For instance, when an asymmetric dialkyl disulfide is used to form a self-assembled monolayer on gold, an exchange mechanism involving dissociative chemisorption of the S-S moiety can occur. acs.org This can be followed by the replacement of shorter alkyl chains by longer ones through the desorption of the shorter chain disulfide or thiolate and subsequent readsorption of the mixed-chain disulfide. acs.org

Studies have shown that the formation of unsymmetrical disulfides can be achieved with high selectivity under specific conditions, often involving activation of one of the sulfur atoms. researchgate.net The mechanism for these reactions is often an S_N2-S type, where the reaction rate can be influenced by factors such as pH. researchgate.net

Electrochemical Oxidation Mechanisms of this compound Systems

The electrochemical behavior of this compound and related thiol systems provides insight into their redox properties and their interactions with electrode surfaces. The direct electron transfer from thiols and disulfides at electrode surfaces can be kinetically challenging. acs.org However, the electrochemical oxidation of related species like iodide has been studied to understand the fundamental processes at electrode interfaces. acs.org

For self-assembled monolayers of thiol derivatives on gold, electrochemical methods such as cyclic voltammetry and electrochemical impedance spectroscopy are used to characterize the integrity and permeability of the monolayer. uco.es The monolayer can act as a physical barrier to redox probes, and its blocking effect can be quantified. uco.es The electrochemical grafting of molecules onto surfaces can be achieved by applying an anodic potential, leading to oxidative coupling. acs.org

Surface Adsorption and Self-Assembly Mechanisms

The ability of this compound to form highly ordered self-assembled monolayers (SAMs) on metallic surfaces, particularly gold, is one of its most significant properties. This process is governed by a complex interplay of bond cleavage, surface bonding, and intermolecular interactions.

Dissociative Adsorption Dynamics of this compound on Metallic Surfaces (e.g., Gold)

The formation of a stable SAM from dialkyl disulfides like this compound on a gold surface proceeds through a dissociative adsorption mechanism. researchgate.netacs.org This involves the cleavage of the S-S bond upon adsorption, leading to the formation of two individual alkanethiolate (RS-) species that bind to the gold surface. researchgate.netrsc.org

Scanning tunneling microscopy (STM) studies have provided direct evidence for this dissociative process. researchgate.netacs.org When asymmetric disulfides are used, STM images reveal the formation of phase-separated domains, each corresponding to one of the alkylthiolate moieties formed after the S-S bond cleavage. researchgate.netacs.org This observation strongly indicates that the disulfide bond breaks during the adsorption process at room temperature. researchgate.net The final structure of the monolayer formed from a dialkyl disulfide is identical to that formed from the corresponding alkanethiol. researchgate.net

The driving force for this spontaneous assembly includes the formation of a chemical bond between the sulfur and the gold surface, as well as intermolecular van der Waals interactions between the alkyl chains. scispace.com

Molecular Packing and Monolayer Structural Evolution during Self-Assembly

Following the initial dissociative adsorption, the alkanethiolate molecules begin to organize on the surface to form a densely packed, ordered monolayer. This self-assembly process is a dynamic one, evolving over time to achieve a more stable, well-ordered structure. sigmaaldrich.com

Initially, the monolayer may be disordered with many gauche defects within the alkyl chains. sigmaaldrich.com Over time, through a process of surface diffusion and reorganization, the molecules arrange into a more crystalline-like structure. For alkanethiols on a Au(111) surface, a common and well-studied structure is the (√3 × √3)R30° arrangement, where the alkyl chains are tilted approximately 30 degrees from the surface normal. sigmaaldrich.com This tilting allows for optimal van der Waals interactions between adjacent chains, leading to a closely packed and stable monolayer. scispace.com

Table of Findings on this compound Reactivity

Section Key Finding Method/Observation Reference(s)
3.1.1 Redox interconversion between thiols and disulfides is a fundamental process. General chemical principles. libretexts.orglibretexts.org
3.1.2 Disulfide exchange reactions can lead to compositional changes in SAMs from asymmetric disulfides. Analysis of SAM composition from asymmetric dialkyl disulfides on gold. acs.org
3.1.3 Electrochemical methods can characterize the barrier properties of disulfide-derived SAMs. Cyclic voltammetry and electrochemical impedance spectroscopy of SAMs on gold electrodes. uco.es
3.2.1 Adsorption of dialkyl disulfides on gold is dissociative, involving S-S bond cleavage. STM imaging of asymmetric disulfide SAMs showing phase-separated domains. researchgate.netacs.org

| 2.2.2 | Self-assembled monolayers evolve over time to form well-ordered, packed structures. | General knowledge of SAM formation. | scispace.comsigmaaldrich.com |

Computational and Theoretical Studies of Undecyl Disulfide Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like undecyl disulfide. These computational approaches provide insights into molecular properties that are often difficult to access experimentally.

Density Functional Theory (DFT) Applications to this compound and Its Derivatives

Density Functional Theory (DFT) has become a important tool for studying disulfide-containing molecules, including this compound and its derivatives. researchgate.netnih.gov DFT calculations allow for the investigation of optimized molecular geometry, electronic properties, and spectroscopic data. researchgate.net By correlating theoretical parameters with experimental findings, a deeper understanding of the structural and electronic characteristics of these compounds can be achieved. researchgate.net

Recent studies have employed various DFT functionals, such as PBE0, M06-2X, and DSD-PBEP86-D3BJ, to accurately describe the disulfide bond and its related structural parameters. nih.gov For instance, DFT calculations have been used to analyze the bond dissociation energies (BDEs) of different types of disulfide bonds, revealing the influence of the surrounding chemical structure on bond strength. frontiersin.org In a study of self-healing polymers, DFT was used to calculate the BDEs of aliphatic and aromatic disulfides, showing that intrachain interactions like hydrogen bonding and π-π stacking can significantly increase the energy required to break the S-S bond. frontiersin.org

Furthermore, DFT has been applied to investigate the reaction mechanisms involving disulfides. For example, computational studies on the SH2 reactions of disulfides have utilized DFT to evaluate the energetic factors governing different reaction pathways, such as backside versus frontside attack. acs.org These calculations support a concerted backside attack mechanism for many disulfide reactions. acs.org

Table 1: Calculated Bond Dissociation Energies (BDEs) for Various Disulfide-Containing Models using DFT

Model Disulfide Type BDE (kcal/mol) Reference
ADSA (open conformation) Aliphatic 58.19 frontiersin.org
ADSA (closed conformation) Aliphatic 63.13 frontiersin.org
HM Aromatic 47.34 frontiersin.org
IP (closed conformation) Aliphatic 59.31 frontiersin.org
M (closed conformation) Aromatic 65.65 frontiersin.org

Data sourced from a computational study on self-healing polymers. frontiersin.org

Molecular Dynamics Simulations of this compound Self-Assembly and Interfacial Interactions

Molecular dynamics (MD) simulations are a powerful technique for studying the dynamic behavior of molecules and their assemblies. For this compound, MD simulations provide valuable insights into the formation of self-assembled monolayers (SAMs) on various substrates and their interactions at interfaces. researchgate.netresearchgate.net

The self-assembly process itself can be modeled, providing a molecular-level understanding of how individual this compound molecules organize into ordered structures. nih.gov These simulations can also explore the interactions of these SAMs with their environment, such as with solvent molecules or other proteins. researchgate.netnih.gov For example, MD simulations have been employed to study the adsorption of proteins onto SAMs, revealing the key interactions that govern the binding process. researchgate.net Furthermore, simulations can elucidate the behavior of mixed monolayers, where this compound is combined with other molecules to tailor the surface properties.

Table 2: Key Parameters in Molecular Dynamics Simulations of Alkylthiolate Monolayers

Parameter Description Significance
Force Field Defines the potential energy function of the system. Determines the accuracy of the simulated interactions. researchgate.net
Surface Density The number of molecules per unit area of the substrate. Influences the packing and ordering of the monolayer. researchgate.net
Temperature A measure of the kinetic energy of the system. Affects the dynamics and structural transitions of the monolayer. researchgate.net
Simulation Time The duration of the simulation. Must be sufficient to observe the processes of interest, such as self-assembly or protein binding. researchgate.net

This table highlights some of the critical parameters that are defined and controlled in MD simulations of self-assembled monolayers.

Development and Application of Reactive Force Fields for Disulfide Mechanochemistry

Standard molecular dynamics simulations using classical force fields cannot model the breaking and forming of covalent bonds. To overcome this limitation, reactive force fields (RFFs), such as ReaxFF, have been developed. mit.eduacs.orgescholarship.org These force fields are parameterized using data from high-level quantum chemistry calculations and allow for the simulation of chemical reactions, including the mechanochemistry of disulfide bonds. acs.orgresearchgate.netnih.gov

The development of a ReaxFF force field specifically for disulfides has enabled the study of their behavior under mechanical stress, such as in single-molecule atomic force microscopy (AFM) experiments. acs.orgresearchgate.netacs.org These simulations can bridge the gap between the time and length scales accessible to experiments and those of traditional quantum chemistry methods. acs.orgacs.org

Applications of these reactive force fields include investigating the fracture strength of disulfide bonds in different chemical environments. nih.govmit.edu For example, simulations have shown that the presence of reducing agents can weaken the disulfide bond, leading to a lower fracture strength. nih.govmit.edu This provides a mechanistic understanding of how the redox environment can tune the mechanical properties of materials containing disulfide cross-links. nih.govmit.edu Reactive MD simulations have also been used to model the thermal growth of films from disulfide precursors on metal surfaces, characterizing the reaction pathways that lead to the formation of the film. acs.org

Table 3: Comparison of Simulation Methods for Disulfide Systems

Method Key Feature Typical Application for Disulfides
Density Functional Theory (DFT) High accuracy for electronic structure. Calculating bond energies and reaction barriers. frontiersin.orgacs.org
Classical Molecular Dynamics (MD) Simulates large systems for long times. Studying the self-assembly of monolayers. researchgate.netresearchgate.net
Reactive Force Field (ReaxFF) MD Allows for the simulation of chemical reactions. Investigating the mechanochemistry and bond rupture of disulfides. mit.eduacs.org

This table summarizes the primary uses of different computational methods in the study of this compound and related systems.

Theoretical Modeling of Disulfide Network Formation and Stability

Theoretical models are crucial for understanding the formation and stability of complex networks held together by disulfide bonds, such as those found in vitrimers and other self-healing polymers. rsc.org These models can predict how the network structure evolves and how it responds to external stimuli. rsc.org

One approach involves developing network build-up models that consider the various chemical reactions taking place, such as epoxy-amine reactions and disulfide exchange reactions. rsc.org By combining these structural models with kinetic models, it is possible to predict the final network architecture and its properties. rsc.org For example, such models have been used to demonstrate that in certain epoxy-based vitrimers, homopolymerization of the epoxy can lead to the formation of non-dynamic crosslinks, which can hinder the material's ability to fully relax and be reprocessed. rsc.org

These theoretical analyses can guide the design of new materials with improved properties. rsc.org For instance, by understanding the impact of non-dynamic crosslinks, researchers can devise strategies to avoid their formation, such as by incorporating the disulfide bond into the epoxy monomer instead of the amine hardener. rsc.org Computational and experimental results can be combined to optimize formulations, for example, by determining the maximum amount of a non-dynamic component that can be added without compromising the dynamic features of the network. rsc.org Furthermore, theoretical studies have explored the relationship between disulfide bond concentration and the thermal stability of the network, noting that higher disulfide content can lead to lower thermal stability. rsc.org

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical identity and bonding states of molecules within this compound-based structures.

A significant distinguishing feature is the signal for the methylene (B1212753) protons (α-CH₂) directly attached to the sulfur atom. researchgate.net In undecanethiol, this signal appears as a quartet, resulting from coupling with both the adjacent methylene protons (β-CH₂) and the thiol proton (-SH). researchgate.net In contrast, for this compound, which lacks the thiol proton, the α-CH₂ signal manifests as a triplet, coupling only with the β-CH₂ protons. researchgate.net

The chemical shift of this α-CH₂ group also differs between the two species. For a related carbazole-functionalized undecanethiol, the α-CH₂ protons resonate at approximately 2.51 ppm, whereas for the corresponding disulfide, the signal shifts downfield to around 2.66 ppm. researchgate.net The thiol proton in the thiol species typically appears in a crowded region of the spectrum (~1.3 ppm), making it difficult to identify directly. However, its presence can be inferred from the integration of the multiplet in this region, which would be one unit larger for the thiol compared to the disulfide. researchgate.net

These subtle yet distinct differences in ¹H NMR spectra are crucial for verifying the purity of starting materials and for analyzing the composition of resulting monolayers, where the chemical state of the sulfur headgroup is of paramount importance. tandfonline.com

Table 1: Comparative ¹H NMR Data for Thiol and Disulfide Species Interactive data table based on research findings.

FeatureUndecanethiol Derivative researchgate.netThis compound Derivative researchgate.net
α-CH₂ Signal (ppm) ~2.51~2.66
α-CH₂ Multiplicity QuartetTriplet
Thiol (-SH) Proton Present (~1.3 ppm)Absent

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique critical for analyzing the elemental composition and chemical states of this compound-based self-assembled monolayers (SAMs) on substrates like gold. uco.esnih.gov It provides definitive evidence of the adsorbate's presence and offers insights into the nature of the sulfur-gold interaction. uco.es

The analysis of the S 2p core level spectrum is particularly informative. The binding energy of the S 2p electrons shifts depending on the chemical environment of the sulfur atom. For SAMs formed from disulfides on gold, the S-S bond is cleaved, and the sulfur atoms form covalent bonds with the gold surface, resulting in gold-thiolate species (Au-S). uco.esnih.gov

The S 2p spectrum can be deconvoluted to identify different sulfur species present on the surface. Key binding energies include:

~162.0 eV (S 2p₃/₂): This peak is characteristic of a sulfur atom covalently bonded to a gold surface (Au-S thiolate). nih.gov

~161.3 - 161.8 eV (S 2p₃/₂): This range can also be attributed to Au-S bonds, sometimes indicating sulfur atoms situated in gold hollow sites. nih.gov

~163.6 eV (S 2p₃/₂): The presence of a peak around this binding energy is often assigned to physisorbed, un-cleaved disulfide (S-S) species on the surface. nih.gov This can be an indicator of a less-ordered or incomplete monolayer. nih.gov

XPS analysis of SAMs formed from bis[2-(2-bromoisobutyryloxy)undecyl] disulfide (DTBU) confirms the presence of the key elements (C, O, S, Br) of the adsorbate on the gold substrate, verifying the formation of the monolayer. uco.esacs.orgwhiterose.ac.ukchemrxiv.org By confirming the presence of these elements and analyzing the chemical state of sulfur, XPS validates the successful self-assembly and covalent attachment of the undecyl-based molecules to the surface. uco.es

Table 2: Representative S 2p₃/₂ Binding Energies for Sulfur Species in SAMs Interactive data table based on research findings.

Sulfur SpeciesTypical Binding Energy (eV) nih.govDescription
Gold-Thiolate (Au-S) ~162.0Covalent bond between sulfur and gold surface.
Gold-Thiolate (hollow site) ~161.3 - 161.8Sulfur atom located in a three-fold hollow site of the Au(111) surface.
Physisorbed Disulfide (S-S) ~163.6Un-cleaved disulfide molecules weakly adsorbed on the surface.

Microscopic and Surface Characterization Methods

Microscopy and other surface-sensitive techniques provide nanoscale morphological information and quantitative data on the adsorption process.

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing the surface morphology of this compound-based SAMs at the nanometer scale. acs.orgacs.org It provides direct evidence of the adsorption mechanism and the resulting molecular arrangement on the substrate.

Studies on the adsorption of asymmetric disulfides, such as 11-hydroxyundecyl octadecyl disulfide, on a Au(111) surface have provided clear evidence for the dissociative adsorption process. acs.orgacs.org STM images taken during the initial stages of SAM growth reveal the formation of two distinct, phase-separated domains. acs.org These domains exhibit different corrugation periodicities that correspond to the different lengths of the two alkyl chains of the original asymmetric disulfide molecule. acs.orgacs.org This observation is a direct confirmation that the S-S bond of the disulfide cleaves upon adsorption, allowing the two resulting thiolate species to self-assemble into separate, ordered domains on the gold surface. acs.orgacs.org

In contrast, when the same disulfide molecules are adsorbed on a graphite (B72142) surface, STM reveals a single, well-ordered striped pattern. koreascience.kr This indicates a non-dissociative adsorption process where the disulfide molecules remain intact, governed by intermolecular interactions like hydrogen bonding rather than covalent bond formation with the surface. acs.org This comparative approach underscores the unique chemical interaction between the disulfide group and the gold surface. acs.org The ability of STM to resolve these nanoscale structures provides invaluable insight into the fundamental processes governing SAM formation from disulfide precursors. acs.orgkoreascience.kr

The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive technique used to monitor the formation of monolayers in real-time by measuring minute changes in mass at the electrode surface. psu.edugamry.com This is achieved by monitoring the resonant frequency of a quartz crystal oscillator, which decreases as mass is added to its surface. nanoscience.com

In the study of SAMs from disulfide precursors like bis(ω-(N-pyrrolyl)-n-undecyl)disulfide (BPUS), EQCM can determine the monolayer coverage. psu.edu By measuring the frequency change upon monolayer formation, a surface coverage of 3.7 x 10¹⁴ molecules/cm² was determined for BPUS. psu.edu This experimental value was found to be in reasonable agreement with the theoretical value calculated based on the assumption of a densely packed monolayer, suggesting a high degree of surface coverage. psu.edu

EQCM is also instrumental in studying the kinetics of adsorption. The process of SAM formation often follows a model with a fast initial adsorption step followed by a slower reorganization or annealing phase. psu.eduresearchgate.net The data obtained from EQCM can be fitted to adsorption models, such as the Langmuir model, to determine kinetic parameters. researchgate.netrsc.org Furthermore, when combined with electrochemical techniques like cyclic voltammetry, EQCM allows for the simultaneous measurement of mass and charge, providing a more complete picture of the interfacial processes, such as the oxidation of the monolayer. psu.edu

Table 3: EQCM Data for BPUS Monolayer on Gold Interactive data table based on research findings.

ParameterValueSource
Experimental Surface Coverage 3.7 x 10¹⁴ molecules/cm² psu.edu
Theoretical Surface Coverage 4.0 x 10¹⁴ molecules/cm² psu.edu
Experimental vs. Theoretical 93% of theoretical value psu.edu

Electrochemical Probing of Interfacial Properties

Electrochemical techniques are essential for characterizing the integrity and barrier properties of this compound-based SAMs. uco.es Methods such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are used to probe the modified electrode surface. uco.esacs.org

CV is used to assess the blocking effect of the SAM towards redox probes, such as the ferro/ferricyanide couple ([Fe(CN)₆]³⁻/⁴⁻). mdpi.com A well-formed, densely packed monolayer will significantly hinder the electron transfer between the redox probe in solution and the electrode surface. researchgate.net This is observed as a decrease in the peak currents and an increase in the peak-to-peak separation in the cyclic voltammogram compared to a bare electrode. uco.esmdpi.com The degree of surface coverage can be estimated from the attenuation of the electrochemical signal. mdpi.com

Cyclic Voltammetry (CV) for Redox Behavior Analysis of Surface-Confined Disulfides

Cyclic voltammetry is a potent electrochemical technique for probing the redox behavior of molecules confined to an electrode surface. nih.govnumberanalytics.com By sweeping the potential and measuring the resulting current, CV provides a wealth of information about the electrochemical processes occurring at the electrode-monolayer interface. nih.govsmbstcollege.com For this compound-based SAMs, CV is instrumental in characterizing their formation, stability, and the blocking properties they impart to the electrode surface.

When a self-assembled monolayer of a derivative of this compound, such as Bis[2-(2-bromoisobutyryloxy) undecyl] disulphide (DTBU), is formed on a gold electrode, the cyclic voltammogram of a redox probe in the solution, like the ferro/ferricyanide couple, is significantly altered. uco.es A notable decrease in the peak currents (anodic and cathodic) and an increase in the peak-to-peak separation are observed. This indicates that the DTBU monolayer acts as a barrier, hindering the electron transport to the electrode surface. uco.es The extent of this blocking effect provides qualitative information about the packing density and the presence of defects within the monolayer. uco.es

The reductive desorption of the disulfide monolayer itself is another key process that can be studied by CV. uco.es This process involves the cleavage of the sulfur-gold bond at negative potentials, leading to the removal of the monolayer from the surface. The potential at which this desorption occurs and the associated charge can provide insights into the strength of the molecule-surface interaction and the packing of the monolayer. uco.es For instance, a more negative desorption potential for a complete and compact DTBU monolayer suggests strong intermolecular interactions within the SAM. uco.es

The electrochemical behavior is also sensitive to the nature of the redox probe used. uco.es Probes with different charges and solvation properties can reveal specific details about the organization and defectiveness of the monolayer. uco.es The analysis of the faradaic current, which is directly proportional to the scan rate for surface-bound species, allows for the quantification of the surface coverage of the redox-active molecules within the monolayer. nih.gov

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Charge Transfer and Insulating Properties of Monolayers

Electrochemical Impedance Spectroscopy (EIS) is a highly sensitive, non-destructive technique used to investigate the properties of electrode-electrolyte interfaces, including those modified with self-assembled monolayers. utwente.nlesr.cri.nz By applying a small amplitude AC potential over a range of frequencies, EIS can disentangle various electrochemical processes such as charge transfer resistance, double-layer capacitance, and diffusion. utwente.nlresearchgate.net This makes it an invaluable tool for characterizing the interfacial charge transfer and insulating properties of this compound-based monolayers. uco.es

When a well-packed SAM of an n-alkylthiol, such as one derived from this compound, is formed on a gold electrode, it acts as a dielectric material, effectively insulating the electrode from the electrolyte. researchgate.netresearchgate.net In the absence of a redox probe, EIS can be used to assess the ionic permeability of the monolayer. researchgate.net A nearly ideal capacitor behavior is indicated by a phase angle close to 90° over a wide frequency range (e.g., 1 Hz to 1000 Hz). researchgate.net This signifies a well-ordered and defect-free monolayer that acts as a strong barrier to ion penetration. researchgate.net The capacitance of the SAM-coated electrode is inversely proportional to the thickness of the monolayer, following the Helmholtz model for an ideal capacitor. researchgate.net

The presence of a redox probe in the electrolyte allows for the investigation of the charge transfer resistance (R_ct) at the monolayer-electrolyte interface. researchgate.net The Nyquist plot, which represents the imaginary part of the impedance versus the real part, is often used to analyze this. For a bare electrode, the plot may show a small semicircle at high frequencies, indicating a fast electron transfer process. researchgate.net However, for an electrode modified with a compact this compound-based monolayer, the semicircle's diameter increases significantly. This increase in R_ct reflects the blocking nature of the SAM, which impedes the electron transfer between the redox probe and the electrode surface. uco.esresearchgate.net By fitting the EIS data to an equivalent circuit model, such as the Randles circuit, quantitative values for the charge transfer resistance and other interfacial parameters can be obtained. uco.esutwente.nl

The integrity and permeability of the monolayer can be further evaluated by capacitance-potential and impedance spectra measurements. uco.es These studies can reveal information about the heterogeneity of the monolayer and the presence of any current leakage. uco.es For instance, in a study of Bis[2-(2-bromoisobutyryloxy) undecyl] disulphide (DTBU) SAMs, EIS was used to confirm the formation of a compact monolayer with a non-polar hydrocarbon interior and a polar head group. uco.es Furthermore, by creating mixed monolayers with a conductive molecule, the electron exchange through the monolayer can be facilitated and studied. uco.es

Below is a data table summarizing typical parameters obtained from EIS analysis of alkanethiol SAMs on gold electrodes in the presence of a redox probe.

ParameterBare Au ElectrodeAu Electrode with this compound SAM
Charge Transfer Resistance (R_ct) Low (e.g., < 1 kΩ·cm²)High (e.g., > 1 MΩ·cm²)
Double Layer Capacitance (C_dl) High (e.g., ~20 µF/cm²)Low (e.g., ~1-2 µF/cm²)
Phase Angle at low frequency (e.g., 1 Hz) < 45°Approaching 90°
Nyquist Plot Small semicircleLarge semicircle

Note: The values presented are illustrative and can vary depending on the specific experimental conditions, including the redox probe, electrolyte composition, and the quality of the self-assembled monolayer.

Conclusion

Strategies for this compound Synthesis

The creation of the disulfide bond in this compound can be approached through various synthetic routes, targeting either symmetrical or asymmetrical structures. These methods often begin with undecyl precursors such as the corresponding thiol (undecanethiol) or alkyl halide (e.g., undecyl bromide).

Symmetrical disulfides, such as di(undecyl) disulfide, are commonly synthesized through the oxidation of the corresponding thiols or by reacting alkyl halides with a sulfur source. Several effective methods have been developed.

One scalable, one-pot method involves reacting an alkyl halide with sodium thiosulfate (B1220275) pentahydrate (Na₂S₂O₃·5H₂O) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (60–70 °C). rsc.org This approach is suitable for primary and secondary alkyl halides. rsc.org Another efficient, catalyst-free method achieves the rapid transformation of alkyl halides into symmetrical disulfides using a combination of sodium sulfide (B99878) (Na₂S·9H₂O) and carbon disulfide (CS₂) in DMF at room temperature. thieme-connect.com A plausible mechanism suggests the in-situ generation of a carbonotrithioate ion that acts as a nucleophile. thieme-connect.com For syntheses starting from thiols, a very simple and fast method involves the reaction of an alkylthiol with sulfuryl chloride, either neat or in a solvent like dichloromethane, which produces the disulfide in nearly quantitative yields. capes.gov.br

Summary of Synthetic Routes for Symmetrical Disulfides
Starting MaterialReagentsConditionsKey AdvantagesReference
Alkyl HalideNa₂S₂O₃·5H₂O, DMSO60–70 °COne-pot, scalable rsc.org
Alkyl HalideNa₂S·9H₂O, CS₂Room Temperature, DMFRapid, catalyst-free thieme-connect.com
AlkylthiolSulfuryl chloride (SO₂Cl₂)Solvent-free or in CH₂Cl₂Simple, fast, high yield capes.gov.br

The synthesis of asymmetrical disulfides, where the undecyl group is bonded to a different organic moiety via the disulfide linkage, requires controlled conditions to prevent the formation of symmetrical byproducts. One established method involves the reaction of a thiolate with an alkyl thiosulfate, also known as a Bunte salt. google.com This process is advantageous as it uses common and inexpensive reagents like sodium thiosulfate. google.com

More modern approaches often rely on the oxidative coupling of two different thiols. researchgate.net To achieve selectivity, one thiol can be activated to form a reactive intermediate that then reacts with the second thiol. For instance, reacting a thiol with 1-chlorobenzotriazole (B28376) (BtCl) can generate a benzotriazolated thiol intermediate (RSBt), which subsequently reacts with another thiol in a one-pot sequence to form the desired unsymmetrical disulfide. organic-chemistry.org Another strategy involves activating a disulfide reagent with bromine at low temperatures to form a reactive sulfenyl bromide, which then couples with a thiol to produce unsymmetrical disulfides in high yields. organic-chemistry.org This method is noted for its short reaction times and tolerance of various functional groups. organic-chemistry.org

Introducing functional groups or modifying the alkyl chain in this compound is typically achieved by using a functionalized undecyl precursor prior to the disulfide bond formation. The synthesis of a disulfide-functionalized derivative of carbazole (B46965), for example, starts with 11-bromo-1-undecanol (B108197). tandfonline.com This starting material is first reacted to attach the carbazole moiety and then converted to the corresponding thiol or disulfide. tandfonline.com This strategy allows for the precise placement of functional groups at the terminus of the undecyl chain, which is crucial for subsequent applications in materials science. tandfonline.comresearchgate.net This precursor-based approach is fundamental to creating the tailored building blocks discussed in the following sections.

Functionalization and Derivatization Approaches

The true utility of this compound in advanced applications emerges from its derivatization with specific terminal functional groups. These derivatives serve as key building blocks for constructing complex molecular architectures, particularly in the realm of self-assembled monolayers (SAMs) and surface-initiated polymerization.

Specific functionalities can be incorporated at the ends of the undecyl chains to impart desired chemical or physical properties.

Carbazolyl: A disulfide-functionalized fluorescent derivative of carbazole, 11-(9-carbazolyl)-1-undecyl disulfide (CBZDS), has been synthesized. tandfonline.comresearchgate.nettandfonline.com The synthesis protocol begins with the reaction of 11-bromo-1-undecanol with carbazole, followed by tosylation and subsequent reaction with sodium hydrosulfide (B80085) (NaSH), which yields a mixture of the corresponding thiol and the symmetrical disulfide, CBZDS. tandfonline.com

Pyrrolyl: The compound bis(ω-(N-pyrrolyl)-n-undecyl)disulfide (BPUS) has been synthesized for use in creating self-assembled monolayers that can serve as nucleation sites for the growth of polypyrrole. researchgate.netpsu.edu These pyrrole-terminated derivatives are crucial for fabricating conductive polymer films on surfaces. psu.edu

Bromo-isobutyryloxy: Bis[2-(2-bromoisobutyryloxy)undecyl] disulfide (DTBU) is a widely used symmetrical disulfide derivative. acs.orgsigmaaldrich.comuco.es It is commercially available and serves as a critical surface-grafted initiator for Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.comgoogle.com The terminal bromo-isobutyryloxy group is the active site that initiates the polymerization of monomers from a surface. acs.orgrsc.org

Selected Functional Derivatives of this compound
Derivative NameAbbreviationTerminal Functional GroupPrimary ApplicationReference
11-(9-carbazolyl)-1-undecyl disulfideCBZDSCarbazolylFluorescent monolayers on gold nanoparticles tandfonline.comtandfonline.com
bis(ω-(N-pyrrolyl)-n-undecyl)disulfideBPUSPyrrolylNucleation sites for polypyrrole growth researchgate.netpsu.edu
bis[2-(2-bromoisobutyryloxy)undecyl] disulfideDTBUBromo-isobutyryloxySurface-initiated ATRP initiator acs.orgsigmaaldrich.com

The functionalized this compound derivatives are not end products but rather essential precursors for fabricating sophisticated materials. The disulfide moiety provides a reliable anchor to gold surfaces, forming stable self-assembled monolayers (SAMs), while the terminal functional group dictates the subsequent chemistry. researchgate.net

The carbazole derivative, CBZDS, is used to form fluorescent monolayers on gold nanoparticles, creating hybrid materials with potential applications in sensors and energy conversion devices. tandfonline.comresearchgate.net The pyrrole-terminated derivative, BPUS, forms a SAM on an electrode that acts as a template, or a layer of nucleation sites, for the subsequent electrochemical growth of polypyrrole films. psu.edu

The bromo-isobutyryloxy derivative, DTBU, is a cornerstone of surface-initiated polymerization. After forming a SAM on a gold surface, the DTBU molecules act as immobilized initiators for surface-initiated activators regenerated by electron transfer atom transfer radical polymerization (SI-ARGET-ATRP). acs.org This technique allows for the growth of dense polymer brushes with controlled thickness and grafting density from the surface. acs.orgrsc.orgnih.gov These polymer scaffolds can then be further functionalized, as demonstrated in the creation of biomimetic pigment-polymer antenna complexes where chlorophyll (B73375) derivatives are attached to the polymer brush. acs.orgrsc.org By co-adsorbing DTBU with a diluent thiol, such as 11-mercapto-1-undecanol, the grafting density of the resulting polymer chains can be precisely controlled. acs.org

Applications in Advanced Materials Science and Engineering

Self-Assembled Monolayers (SAMs) for Surface Functionalization

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a solid substrate. They represent a fundamental approach to designing and controlling the chemistry of surfaces and interfaces.

The formation of SAMs from dialkyl disulfides like undecyl disulfide on metallic substrates, particularly gold, is a well-established and straightforward process. harvard.edu The fabrication typically involves the immersion of a clean metallic substrate into a dilute solution of this compound in an appropriate solvent, commonly ethanol. harvard.edu

The underlying mechanism involves the dissociative chemisorption of the disulfide molecule onto the metal surface. The sulfur-sulfur bond in the this compound molecule cleaves, and the resulting undecylthiolate species (RS-) forms a strong, stable bond with the gold surface atoms. dtic.milpradeepresearch.org This process leads to the formation of a dense, highly ordered monolayer where the alkyl chains are oriented roughly perpendicular to the surface. pradeepresearch.org Studies comparing SAMs formed from this compound and its corresponding thiol (undecanethiol) have shown that both precursors result in monolayers that are virtually indistinguishable in terms of thickness, wettability, and chemical composition as determined by techniques like ellipsometry and X-ray photoelectron spectroscopy (XPS). harvard.edu This suggests that both pathways converge to the same final surface species, the gold thiolate. harvard.edudtic.mil

The quality and structure of the resulting SAM can be influenced by several fabrication parameters:

Substrate Purity: The metallic substrate must be exceptionally clean and free of oxides or organic contaminants to ensure uniform monolayer formation. northwestern.edu

Solvent: Ethanol is a common solvent due to its ability to dissolve the disulfide and its compatibility with the gold surface.

Concentration: Millimolar (mM) concentrations of the disulfide solution are typically sufficient for SAM formation. harvard.edu

Immersion Time: While initial adsorption is rapid, the monolayer undergoes a slower organization phase. Immersion times can range from hours to a full day to achieve a highly ordered and stable film. harvard.edu

A derivative, Bis[2-(2-bromoisobutyryloxy) undecyl] disulfide, has been specifically designed as an initiator for surface-initiated atom transfer radical polymerization (SI-ATRP). This molecule forms a SAM on gold, exposing the active initiator sites for subsequent polymer brush growth. uco.es

A key advantage of SAMs is the ability to precisely control the physicochemical properties of a surface. By using this compound derivatives or co-adsorbing them with other molecules, various interfacial phenomena can be tailored.

Wettability Control: The terminal group of the molecules in the SAM dictates the surface energy and, consequently, its wettability. By co-adsorbing this compound with a hydroxyl-terminated disulfide, such as bis(11-hydroxyundecyl) disulfide, the resulting mixed monolayer's wettability can be tuned between the hydrophobic nature of the methyl-terminated undecyl chains and the hydrophilic nature of the hydroxyl groups. harvard.edu The final surface property is primarily determined by the ratio of the different terminal groups present at the interface. harvard.edu

Mixed Monolayers: The formation of mixed monolayers by immersing the substrate in a solution containing two or more different disulfides or a disulfide and a thiol is a common strategy. uco.es For instance, mixed monolayers of Bis[2-(2-bromoisobutyryloxy) undecyl] disulfide and 6-mercaptopurine (B1684380) have been studied to control surface reactivity and blocking effects in electrochemical systems. uco.es

The table below summarizes a comparison of properties for SAMs formed from alkanethiols versus dialkyl disulfides.

PropertyAlkanethiol SAMsDialkyl Disulfide SAMsObservation/Conclusion
Monolayer Thickness Indistinguishable for same chain lengthIndistinguishable for same chain lengthBoth precursors form monolayers of similar thickness. harvard.edu
Wettability (Contact Angle) Similar for same chain lengthSimilar for same chain lengthThe oxidation state of the sulfur precursor (thiol vs. disulfide) has little effect on the final wettability. harvard.edu
Surface Species Forms gold thiolate (RS-Au)Forms gold thiolate (RS-Au)XPS data shows indistinguishable S(2p) signals, indicating the same final surface species is formed. harvard.edudtic.mil
Rate of Formation IndistinguishableIndistinguishableThe kinetics of monolayer formation are comparable for both types of precursors. harvard.edu

Role in Nanoparticle Synthesis and Stabilization

This compound plays a crucial role as a surface ligand in the synthesis and stabilization of metallic nanoparticles, particularly gold nanoparticles (AuNPs). Ligands are essential for controlling nanoparticle growth, preventing aggregation, and imparting desired functionalities.

Disulfides, including this compound, can be used directly as ligand precursors in the synthesis of AuNPs. acs.org A common one-step method involves the reduction of a gold(I) salt in the presence of the disulfide ligand. acs.org During the synthesis, the disulfide bond is cleaved under the reducing conditions, and the resulting undecylthiolates cap the nascent gold clusters. acs.org This capping action controls the growth of the nanoparticles and provides a stabilizing outer layer.

A typical synthesis protocol might involve:

Dissolving a gold(I) precursor (e.g., AuPPh₃Cl) and this compound in an organic solvent.

Heating the mixture to a specific temperature (e.g., 55 °C).

Adding a reducing agent, such as tert-butylamine (B42293) borane (B79455) complex, to initiate the reduction of gold ions to gold atoms, leading to nanoparticle formation. acs.org

This approach is advantageous because it is a single-phase, one-step process that is compatible with a wide variety of functional groups that can be incorporated into the disulfide ligand structure. acs.org

The structure of the disulfide ligand is a critical parameter that influences the final characteristics of the nanoparticles.

Colloidal Stability: The undecyl chains of the ligands form a protective organic layer around the gold core. This layer provides steric hindrance, preventing the nanoparticles from aggregating and ensuring their long-term stability in colloidal suspension. The van der Waals interactions between the long alkyl chains contribute to a more robust and densely packed ligand shell, enhancing colloidal stability. nih.gov The modification of nanoparticle surfaces with ligands is a key strategy to improve biocompatibility and stability. nih.govresearchgate.net

The following table outlines the role of disulfide ligands in a typical gold nanoparticle synthesis.

ParameterRole of this compound LigandImpact on Nanoparticle Properties
Gold Precursor Au(I) complexNot directly influenced by ligand
Reducing Agent tert-Butylamine boraneCleaves the S-S bond of the disulfide in addition to reducing the gold salt. acs.org
Ligand Function Acts as a precursor to the stabilizing thiolate ligand.Capping agent that controls particle growth and prevents aggregation. acs.org
Final Nanoparticle Coated with undecylthiolate ligands.Colloidal stability is imparted by the steric hindrance of the undecyl chains. nih.gov

Polymeric Systems and Functional Biomaterials

The disulfide linkage is increasingly being incorporated into polymeric systems to create "smart" or functional biomaterials. These materials are designed to respond to specific biological stimuli, such as the reducing environment found inside cells.

While this compound itself is a small molecule, its functionalized derivatives are used to create advanced polymer-based materials. A notable example is Bis[2-(2-bromoisobutyryloxy)undecyl] disulfide , which serves as an initiator for SI-ATRP. uco.es By anchoring this initiator to a surface via a SAM, polymer brushes can be grown directly from the substrate. These polymer brushes can be designed to be thermoresponsive or to carry specific bioactive molecules, with applications in tissue engineering and nanomedicine. uco.escmu.edu

More broadly, the disulfide bond is a key functional group in the design of biodegradable biomaterials. For example, disulfide linkages are used as cross-linkers in the formation of nanogels. cmu.edu These nanogels can encapsulate therapeutic agents, such as drugs or nucleic acids. cmu.eduresearchgate.net When these nanocarriers are taken up by cells, they are exposed to high concentrations of reducing agents like glutathione (B108866). This intracellular environment cleaves the disulfide cross-links, causing the nanogel to degrade and release its payload in a targeted manner. nih.govnih.gov This strategy leverages the disulfide bond's responsiveness to create effective drug delivery systems. nih.gov

This compound Derivatives as Initiators in Controlled Polymerization (e.g., Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP))

Derivatives of this compound are highly effective as initiators in Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), a powerful technique for modifying surfaces with well-defined polymer chains, known as polymer brushes. sigmaaldrich.comcmu.edu A prime example is Bis[2-(2-bromoisobutyryloxy)undecyl] disulfide (DTBU). uco.es This molecule is bifunctional: the central disulfide group serves as a robust anchoring point to noble metal surfaces like gold, while the two terminal 2-bromoisobutyryloxy groups act as initiation sites for ATRP. sigmaaldrich.comuco.esacs.org

The process begins with the formation of a self-assembled monolayer (SAM) of the disulfide initiator on the substrate. uco.espradeepresearch.orgnih.gov The disulfide bond chemisorbs onto the gold surface, creating a dense layer of initiator molecules. uco.esacs.org From these surface-tethered sites, monomer units are polymerized in a controlled manner, allowing for the precise engineering of polymer brush properties such as chain length, density, and composition. researchgate.netresearchgate.net This "grafting-from" method enables the creation of high-density polymer brushes that can dramatically alter the physicochemical properties of the underlying surface. researchgate.net These polymer-functionalized surfaces have applications in fields ranging from nanomedicine to advanced coatings. uco.es

Table 1: Properties of Bis[2-(2-bromoisobutyryloxy)undecyl] disulfide (DTBU)

Property Value
CAS Number 402828-41-5
Molecular Formula C₃₀H₅₆Br₂O₄S₂
Molecular Weight 704.70 g/mol
Form Solid
Density 1.177 g/mL at 25 °C

| Primary Application | SI-ATRP Initiator |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Integration of Biodegradable Disulfide Linkages in Polymeric Architectures

The incorporation of disulfide bonds into the backbone of polymers is a key strategy for creating biodegradable and stimuli-responsive materials. nih.gov These linkages are stable in typical physiological environments but can be selectively cleaved in the presence of reducing agents, most notably glutathione (GSH), which is found in significantly higher concentrations inside cells compared to the extracellular environment. nih.govnih.govnih.gov This redox potential difference is exploited in advanced therapeutic applications, such as targeted drug delivery. nih.govacs.orgrsc.org

By using initiators containing a disulfide bond, polymers can be synthesized where the cleavable linkage is precisely positioned within the macromolecular architecture. nih.gov When nanoparticles or polymer-drug conjugates formulated from these materials are internalized by cells, the high intracellular GSH concentration triggers the cleavage of the disulfide bonds. nih.govacs.org This leads to the degradation of the polymer backbone, causing the disassembly of the nanocarrier and the rapid release of its therapeutic payload directly at the target site. nih.govacs.org This approach not only enhances the efficacy of the treatment but also minimizes off-target effects and improves the biocompatibility of the polymeric materials. creativebiolabs.netcreative-biolabs.com The rate of degradation can be tuned by adjusting the content of disulfide bonds within the polymer backbone, allowing for controlled release kinetics. nih.gov

Table 2: Disulfide Linkages in Polymeric Systems

Polymeric Architecture Stimulus for Cleavage Result of Cleavage Application
Polymer Backbone Glutathione (GSH), Dithiothreitol (B142953) (DTT) Polymer degradation into smaller fragments Intracellular drug delivery, Biodegradable materials nih.govrsc.org
Cross-linked Hydrogels Reducing agents Gel dissolution Tissue engineering, Controlled release systems researchgate.net
Polymer-Drug Conjugates Intracellular GSH Release of conjugated drug Targeted cancer therapy rsc.orgdigitellinc.com

| Core/Shell Micelles | Thiol-disulfide exchange | Destabilization and disassembly of micelles | Enhanced release of encapsulated agents nih.govacs.org |

Disulfide-Containing Glycoclusters and Multivalent Systems for Supramolecular Assembly

The disulfide bond is a valuable tool in dynamic covalent chemistry, where its reversible formation and cleavage can be used to control the assembly and disassembly of complex molecular architectures. acs.orgnih.govrsc.org This principle is applied in the construction of multivalent systems and glycoclusters for supramolecular assembly. Supramolecular assemblies are formed through non-covalent interactions, and incorporating dynamic covalent bonds like disulfides adds a layer of stability and responsiveness. nih.govnsf.gov

In this context, a bifunctional molecule like this compound can act as a linker to connect two or more recognition units, such as carbohydrates, to form a glycocluster. A well-known method involves using pyridyl disulfide groups, which readily react with thiols to form new disulfide bridges, making them excellent for conjugating biological molecules or building complex systems. researchgate.netnih.govacs.org Multivalent systems, which present multiple binding sites simultaneously, often exhibit significantly enhanced affinity and specificity for their biological targets compared to their monovalent counterparts.

The dynamic nature of the disulfide linkage allows these supramolecular structures to be "smart" or responsive. acs.org For example, a disulfide-linked multivalent system can be designed to disassemble in a reducing environment, thereby altering its binding properties. This functionality is crucial for developing advanced biosensors, targeted therapeutic agents, and responsive materials where the assembly or disassembly of the structure is a key part of its function. nsf.gov

Table 3: Components of a Hypothetical Disulfide-Linked Multivalent System

Component Function Example Moiety
Scaffold/Linker Provides structural framework and connects binding units This compound
Binding Unit (Ligand) Recognizes and binds to a specific biological target Carbohydrate (e.g., N-acetyl-d-glucosamine) nih.gov
Target Molecule The biological entity the system is designed to interact with Cell surface receptor, protein

| Stimulus | Triggers the cleavage of the disulfide linker | Glutathione (GSH) |

Mechanistic Insights into Undecyl Disulfide Degradation Pathways

Chemical and Electrochemical Degradation Processes of Disulfide Bonds

The cleavage of the disulfide bond in molecules like undecyl disulfide can be achieved through various chemical and electrochemical reactions. These processes involve the reduction of the disulfide to its corresponding thiols (undecanethiol) or other transformations.

Chemical Degradation

Chemical degradation of disulfide bonds typically proceeds via nucleophilic attack, reduction, or photochemical processes.

Nucleophilic Attack and Elimination: In alkaline or basic conditions, disulfide bonds can be cleaved through a direct nucleophilic attack on one of the sulfur atoms by hydroxide (B78521) anions. researchgate.netub.edu This can lead to a series of reactions, including β-elimination, which is recognized as a major pathway for disulfide degradation, especially at elevated temperatures (90–100 °C) in a pH range of 6 to 8, or even at ambient temperatures in highly alkaline solutions. ub.eduuwaterloo.ca Another mechanism is the α-elimination, which involves the removal of a proton from the α-carbon. ub.edu

Thiol-Disulfide Exchange: This is a primary reaction for the formation and rearrangement of disulfide bonds. wikipedia.org It involves the attack of a thiolate anion (RS⁻) on a sulfur atom of the disulfide bond. uwaterloo.cawikipedia.org This reaction is highly dependent on pH, as the reactive species is the thiolate anion, which is favored under alkaline conditions due to the pKa of thiols (typically 8 to 9). uwaterloo.ca The process results in the formation of a new disulfide bond and a new thiolate, effectively scrambling the disulfide linkages. uwaterloo.cawikipedia.org

Reduction by Chemical Reagents: A common method for cleaving disulfide bonds is through the use of reducing agents. Reagents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are widely used to reduce disulfides to their corresponding thiols. acs.organtecscientific.com The reaction with thiol-based reductants like DTT proceeds via two sequential thiol-disulfide exchange reactions. wikipedia.org

Photochemical Cleavage: Disulfide bonds can undergo degradation upon exposure to UV light. mdpi.com This can occur through the direct homolytic cleavage of the S-S bond, generating two thiyl radicals (RS•). mdpi.com These highly reactive radicals can then participate in various subsequent reactions, including recombination to form non-native disulfides. mdpi.com

Electrochemical Degradation

Electrochemical methods offer a clean and controllable alternative to chemical reagents for disulfide bond reduction. antecscientific.com

Reductive Cleavage: The process involves applying an electric potential to trigger the reduction of the disulfide bond. antecscientific.com This can be done using an electrochemical flow cell, where the molecule is passed over a working electrode held at a negative potential (e.g., -1.0 V). antecscientific.comresearchgate.net This direct electron transfer from the electrode to the disulfide bond results in its cleavage into two thiol groups. researchgate.net

Catalytic Electrochemical Reduction: Recent advancements have introduced electrocatalytic approaches. For instance, vitamin B12 can be used as a catalyst in an electrochemically driven protocol to efficiently reduce disulfide bonds across a wide pH range in various aqueous buffers. acs.orgchemrxiv.org This method combines the reduction of the catalyst at the electrode surface with the subsequent reaction between the reduced catalyst and the disulfide in the bulk solution. chemrxiv.org The use of specific electrode materials, such as titanium, has been shown to enable fast, stable, and substantially complete reduction of disulfide bonds. google.com

Degradation MethodMechanismKey Factors/ReagentsPrimary Product(s)
Nucleophilic Attack (Alkaline Hydrolysis)Direct attack by OH⁻ on a sulfur atom, followed by elimination (α or β). researchgate.netub.eduHigh pH (alkaline conditions), elevated temperature. uwaterloo.caThiols, thioaldehydes, and other degradation products. mdpi.com
Thiol-Disulfide ExchangeNucleophilic attack by a thiolate anion (RS⁻) on the disulfide bond. wikipedia.orgPresence of free thiols, pH > 8. uwaterloo.caNew (scrambled) disulfides and thiols. wikipedia.org
Chemical ReductionReduction of the S-S bond to two S-H bonds.Reducing agents like DTT, TCEP. acs.organtecscientific.comTwo thiol molecules (e.g., undecanethiol).
Photochemical CleavageHomolytic cleavage of the S-S bond by UV light. mdpi.comUV radiation. mdpi.comTwo thiyl radicals. mdpi.com
Direct Electrochemical ReductionElectron transfer from an electrode to the disulfide bond. researchgate.netApplied electrical potential (e.g., -1.0 V), specific electrode material (e.g., titanium). antecscientific.comgoogle.comTwo thiol molecules.
Catalytic Electrochemical ReductionCatalyst (e.g., Vitamin B12) is reduced at the electrode and then reduces the disulfide. acs.orgchemrxiv.orgCatalyst, applied potential, aqueous buffers. acs.orgchemrxiv.orgTwo thiol molecules.

Factors Influencing the Stability of this compound in Various Environments

The stability of the disulfide bond in this compound is not intrinsic but is heavily influenced by its surrounding environment. Key factors include the redox potential, pH, temperature, and the presence of other chemical species. ub.eduuwaterloo.ca

Redox Environment: The stability of a disulfide bond is fundamentally dependent on the redox potential of its environment. Oxidizing environments favor the formation and stability of disulfide bonds, whereas reducing environments promote their cleavage into thiols. nanotempertech.com The cytoplasm of most cells, for example, is a reducing environment, which is why proteins located there rarely contain disulfide bonds. nanotempertech.com

pH: The pH of the solution is a critical factor, particularly for degradation pathways involving nucleophilic attack or thiol-disulfide exchange. uwaterloo.ca As discussed, alkaline conditions (high pH) promote the formation of hydroxide and thiolate anions, which are the primary nucleophiles that attack the disulfide bond, thus decreasing its stability. researchgate.netuwaterloo.ca Conversely, slightly acidic or neutral pH conditions are generally more favorable for disulfide bond stability, assuming no other degrading factors are present. uwaterloo.ca

Temperature: Increased temperature generally accelerates the rate of chemical reactions, including those that lead to disulfide bond degradation. The β-elimination pathway, for instance, is known to proceed rapidly at temperatures between 90-100 °C. uwaterloo.ca

Solvent and Solvation: The solvent environment can impact disulfide bond stability. Desolvation and resolvation processes have been shown to directly affect the activation free energies of degradation reactions, such as the SN2 attack by a hydroxide ion. ub.edu The specific nature of the solvent can influence the accessibility of the disulfide bond to reactive species.

Presence of Thiols and Other Nucleophiles: The presence of free thiols in the environment can lead to disulfide scrambling through thiol-disulfide exchange reactions, which can alter the structure and properties of molecules containing these bonds. uwaterloo.cawikipedia.org Other nucleophiles can also attack the disulfide bond, contributing to its degradation.

Light Exposure: As a photochemical degradation pathway exists, exposure to UV light can significantly decrease the stability of this compound by promoting the homolytic cleavage of the S-S bond. mdpi.com This is a crucial consideration for the storage and handling of disulfide-containing compounds. researchgate.net

FactorEffect on StabilityUnderlying Mechanism
Redox PotentialDecreased stability in reducing environments; increased stability in oxidizing environments. nanotempertech.comReducing environments provide electrons (or H atoms) for the cleavage of the S-S bond.
pHDecreased stability at high (alkaline) pH. uwaterloo.caPromotes the formation of reactive nucleophiles like hydroxide (OH⁻) and thiolate (RS⁻) anions. researchgate.netuwaterloo.ca
TemperatureDecreased stability with increasing temperature.Increases the rate of degradation reactions, such as β-elimination. uwaterloo.ca
SolventStability is dependent on solvent properties.Solvation affects the activation energy of degradation pathways like SN2 attack. ub.edu
Presence of Free ThiolsDecreased stability due to scrambling. uwaterloo.caFacilitates thiol-disulfide exchange reactions. wikipedia.org
UV Light ExposureDecreased stability. mdpi.comCauses homolytic cleavage of the S-S bond, forming reactive thiyl radicals. mdpi.com

Enzymatic and Biocatalytic Transformations of Disulfide Bonds

Enzymatic Cleavage and Formation of Disulfide Linkages in Model Systems

The enzymatic catalysis of disulfide bond cleavage and formation is a cornerstone of cellular redox homeostasis and protein folding. nih.gov These reactions are primarily managed by families of oxidoreductase enzymes that utilize thiol-disulfide exchange mechanisms. nih.govuni-greifswald.de Although direct enzymatic studies on undecyl disulfide are not extensively documented in scientific literature, the mechanisms elucidated from model systems are broadly applicable to the transformation of disulfide bonds in various molecular contexts.

Enzymatic Cleavage of Disulfide Bonds

The reduction of disulfide bonds is catalyzed by thiol-disulfide oxidoreductases, such as thioredoxins (Trx) and glutaredoxins (Grx). nih.govwikipedia.org These enzymes facilitate the transfer of reducing equivalents, ultimately from NADPH, to a disulfide substrate. researchgate.net

Thioredoxin System: This system consists of thioredoxin and thioredoxin reductase. oup.com Thioredoxin reductase first reduces the active-site disulfide in thioredoxin using NADPH. researchgate.net The resulting dithiol form of thioredoxin is a potent protein disulfide reductase that can cleave disulfide bonds in a wide range of substrate proteins through nucleophilic attack. wikipedia.orgoup.com This process forms a transient mixed disulfide between thioredoxin and the substrate, which is then resolved to release the reduced substrate and oxidized thioredoxin. oup.com

Glutaredoxin System: This system uses the reducing power of glutathione (B108866) (GSH). oup.com Glutaredoxins are small proteins that catalyze the reduction of disulfide bonds, particularly glutathione-protein mixed disulfides (deglutathionylation), via monothiol or dithiol mechanisms. researchgate.netnih.gov In the reduction of a disulfide, the glutaredoxin active site attacks the substrate, and the resulting oxidized glutaredoxin is regenerated by two molecules of GSH, which in turn becomes glutathione disulfide (GSSG). Glutathione reductase then reduces GSSG back to GSH using NADPH. nih.gov

A recent study reported an enzymatic mechanism for the cleavage of disulfide bonds in xenobiotic small molecules, demonstrating that thioredoxin and glutaredoxin can catalyze the cleavage of chemically stable disulfides that are otherwise stable in the presence of non-enzymatic thiols like glutathione or cysteine. nih.gov This highlights the potent catalytic power of these enzyme systems, which could theoretically act on substrates like this compound, though substrate specificity remains a key determinant.

Enzymatic Formation of Disulfide Bonds

In prokaryotes, the de novo formation of disulfide bonds in proteins destined for secretion occurs in the periplasm and is catalyzed by the Dsb (disulfide bond) family of enzymes. nih.gov

DsbA-DsbB Pathway: DsbA is a soluble periplasmic protein and a powerful oxidant that directly donates its own active-site disulfide to folding proteins. umich.eduembopress.org This oxidizes the substrate protein while leaving DsbA in a reduced state. The inner membrane protein DsbB then reoxidizes DsbA, transferring the electrons to quinones in the electron transport chain. umich.edu This process effectively uses the cell's respiratory chain to generate disulfide bonds. umich.edu

Eukaryotic Systems: In eukaryotes, disulfide bond formation occurs in the endoplasmic reticulum and is facilitated by protein disulfide isomerase (PDI) and other oxidoreductases like Ero1p. nih.gov PDI can act as an oxidant to introduce disulfide bonds into nascent polypeptides. nih.gov

Specialized flavoenzymes have also been identified that catalyze disulfide bridge formation in natural products, such as the antibiotic holomycin (B130048) and the anticancer drug romidepsin. nih.gov These enzymes exhibit diverse substrate preferences but are thought to follow a unifying reaction mechanism. nih.gov

Role of Disulfide Bonds in Enzyme Structural Stability and Catalytic Activity

Disulfide bonds are not only substrates for enzymatic reactions but are also critical structural components within many enzymes, particularly those that function in extracellular or otherwise oxidizing environments. uni-greifswald.de These covalent cross-links play a vital role in dictating the three-dimensional structure, stability, and, consequently, the catalytic function of the enzyme. uni-greifswald.deoup.com

Contribution to Structural Stability

The primary role attributed to structural disulfide bonds is the stabilization of a protein's folded conformation. uni-greifswald.de By covalently linking two parts of a polypeptide chain, a disulfide bond reduces the conformational entropy of the unfolded state, thereby increasing the thermodynamic stability of the native, folded state. researchgate.net This increased rigidity helps the enzyme maintain its correct three-dimensional structure and resist denaturation from thermal stress or chemical agents. oup.comoup.com

Research on enzymes like Aspergillus niger phytase has shown that the presence of disulfide bonds is crucial for maintaining its three-dimensional structure. oup.com When the enzyme was denatured in the presence of a reducing agent that cleaves disulfide bonds, the inactivation and unfolding processes were significantly enhanced compared to denaturation alone. oup.com

Impact on Catalytic Activity

The influence of disulfide bonds on catalytic activity can be direct or indirect. By maintaining the structural integrity of the active site, disulfide bonds ensure the precise spatial arrangement of catalytic residues necessary for substrate binding and turnover. nih.gov

Conversely, in some enzymes, particularly those from cold-adapted organisms, disulfide bonds may promote localized flexibility to preserve activity at low temperatures, rather than simply maximizing stability. researchgate.net In certain engineered enzymes, a disulfide bond has been intentionally introduced into the active site to act as a redox-sensitive "on/off" switch, where cleavage of the bond restores full catalytic activity. umich.edu

The following table summarizes research findings on the effects of removing individual disulfide bonds in Bovine Pancreatic Ribonuclease A. nih.gov

RNase A VariantDisulfide Bond RemovedChange in Thermal Stability (ΔTm, °C)Relative Catalytic Efficiency (kcat/Km)
Wild-TypeNone01.0
C26A/C84ACys26–Cys84-38.30.16
C40A/C95ACys40–Cys95-17.30.024
C58A/C110ACys58–Cys110-39.00.45
C65A/C72ACys65–Cys72-28.50.038

Future Research Directions and Emerging Paradigms

Development of Advanced Synthetic Strategies for Complex Undecyl Disulfide Architectures

The synthesis of this compound and its derivatives is moving beyond simple symmetrical molecules towards more complex and functionally diverse architectures. Future research will focus on developing advanced synthetic strategies to construct intricate molecular structures incorporating the this compound moiety. This includes the creation of unsymmetrical disulfides, cyclic structures, and polydisulfides with precisely controlled sequences. researchgate.net

Key areas of development include:

Orthogonal Protection Strategies: The use of multiple, selectively removable protecting groups for cysteine residues will be crucial for the controlled, stepwise formation of multiple disulfide bonds within a single molecule. biotage.com This approach is particularly important for synthesizing complex peptides and proteins where a specific disulfide linkage pattern is essential for biological activity. biotage.comspringernature.com

Controlled Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization will be further exploited to create well-defined polymers with this compound units. nih.govsigmaaldrich.com These methods allow for precise control over molecular weight, architecture, and the placement of functional groups, opening avenues for new materials with tailored properties. nih.govwiley-vch.de

Click Chemistry for Disulfide Formation: The development of highly efficient and selective "click" reactions for disulfide bond formation is a promising area. researchgate.net These reactions, characterized by high yields and tolerance to a wide range of functional groups, will streamline the synthesis of complex disulfide-containing molecules. researchgate.net

Enzymatic and Biomimetic Synthesis: Harnessing enzymes or designing synthetic catalysts that mimic their activity could provide highly specific and efficient routes to complex disulfide architectures under mild conditions.

These advanced synthetic methods will enable the creation of novel materials and molecules with unprecedented complexity and functionality, expanding the potential applications of this compound.

Integration of this compound Systems in Novel Sensing and Actuation Technologies

The unique properties of the disulfide bond, particularly its responsiveness to redox stimuli, make this compound an attractive component for the development of novel sensors and actuators. Future research will explore the integration of this compound-based systems into a variety of technological platforms.

Sensing Applications:

Disulfide-containing molecules are being investigated for their potential in chemical sensing. For instance, disulfide compounds have been used to create colorimetric gas sensors for detecting volatile sulfur compounds. nih.govacs.org The cleavage of the disulfide bond upon interaction with the target analyte can trigger a detectable signal, such as a color change or a fluorescent response. rsc.org Researchers are exploring the use of this compound in self-assembled monolayers (SAMs) on gold surfaces for creating sensitive and selective sensors. tandfonline.commdpi.com The long alkyl chains of this compound can form well-ordered monolayers, providing a stable platform for immobilizing recognition elements. acs.org

Future work in this area may include:

Developing sensors for biologically relevant molecules: Designing this compound-based probes that can detect specific biomolecules, such as enzymes or reactive oxygen species, within complex biological environments.

Improving sensor sensitivity and selectivity: Fine-tuning the structure of the this compound molecule and the surrounding chemical environment to enhance the sensor's response to the target analyte while minimizing interference from other substances.

Fabricating multi-analyte sensor arrays: Integrating different disulfide-based sensors onto a single platform to enable the simultaneous detection of multiple analytes.

Actuation Technologies:

The reversible nature of the disulfide bond makes it a candidate for creating stimuli-responsive materials that can act as actuators. The cleavage and reformation of disulfide bonds can induce changes in the material's shape, volume, or mechanical properties. For example, disulfide cross-linked hydrogels can be designed to swell or shrink in response to changes in the redox environment. mdpi.com

Emerging research directions in actuation include:

Smart materials for drug delivery: Developing this compound-containing polymers that can encapsulate and release therapeutic agents in response to specific biological triggers.

Self-healing materials: Incorporating this compound into polymer networks to create materials that can autonomously repair damage by reforming broken disulfide bonds.

Micro- and nano-robotics: Designing microscopic devices that can change their shape or move in response to chemical signals, with potential applications in targeted therapy and diagnostics.

High-Throughput Screening and Combinatorial Approaches in Disulfide Research

To accelerate the discovery of new disulfide-containing compounds with desired properties, high-throughput screening (HTS) and combinatorial chemistry are becoming increasingly important tools. ucsf.edunih.gov These approaches allow for the rapid synthesis and evaluation of large libraries of molecules, significantly speeding up the research and development process. ucsf.eduuvm.edu

Combinatorial Chemistry:

Dynamic combinatorial chemistry (DCC) is a powerful strategy for identifying potent ligands or catalysts. rsc.orgub.edu In DCC, a library of building blocks is allowed to reversibly react and self-assemble, and the presence of a target molecule can shift the equilibrium towards the formation of the best-binding library member. rsc.org Disulfide exchange is a commonly used reversible reaction in DCC. ub.eduuzh.ch

Future applications of combinatorial approaches in this compound research may involve:

Generating libraries of unsymmetrical undecyl disulfides: To explore a wider range of chemical space and identify compounds with novel properties.

Screening for catalysts for disulfide exchange reactions: To develop more efficient methods for synthesizing and modifying disulfide-containing molecules.

Discovering new materials with tailored properties: By combining this compound with other functional monomers in a combinatorial fashion.

High-Throughput Screening (HTS):

HTS enables the rapid testing of thousands or even millions of compounds for a specific activity. ucsf.edu In the context of disulfide research, HTS can be used to:

Identify inhibitors or modulators of enzymes that are involved in disulfide metabolism. researchgate.net

Screen for compounds that can cleave or form disulfide bonds under specific conditions.

Evaluate the performance of disulfide-based sensors and actuators. ucsf.edu

Mass spectrometry is a key analytical technique in HTS of disulfide-containing compounds, as it can be used to identify molecules that form covalent bonds with target proteins through disulfide exchange. uvm.edusci-hub.se

Screening TechniqueDescriptionApplication in Disulfide Research
Fluorescence-Based Assays Measure changes in fluorescence intensity, polarization, or lifetime upon binding or reaction.Screening for inhibitors of disulfide-related enzymes; detecting disulfide bond cleavage. sci-hub.se
Mass Spectrometry (MS) Identifies molecules based on their mass-to-charge ratio.Identifying proteins that form disulfide bonds; screening for compounds that bind to cysteine residues. sci-hub.senih.gov
Surface Plasmon Resonance (SPR) Detects binding events at a sensor surface by measuring changes in the refractive index.Studying the kinetics of disulfide exchange reactions; screening for ligands that bind to disulfide-containing proteins. sci-hub.se

Synergistic Theoretical Predictions and Experimental Validation of this compound Reactivity and Properties

The synergy between theoretical calculations and experimental validation is crucial for advancing our understanding of this compound's reactivity and properties. Computational models can provide valuable insights into the behavior of these molecules at the atomic level, guiding the design of new experiments and the interpretation of existing data.

Theoretical Predictions:

Density functional theory (DFT) is a powerful computational method for predicting the properties of molecules, including bond dissociation energies and reaction mechanisms. researchgate.netacs.org DFT calculations can be used to:

Predict the strength of the S-S bond in this compound and its derivatives. researchgate.net

Investigate the mechanism of disulfide exchange reactions. nih.gov

Model the interaction of this compound with surfaces and other molecules.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound-containing systems, such as their conformational changes and self-assembly processes. acs.org These simulations can provide insights into the folding of proteins with disulfide bonds and the behavior of disulfide-based materials. pnas.org

Experimental Validation:

Experimental techniques are essential for validating the predictions of theoretical models and for providing the data needed to refine them. Key experimental methods include:

Spectroscopy: Techniques like NMR and X-ray crystallography can be used to determine the three-dimensional structure of this compound-containing molecules.

Electrochemistry: Cyclic voltammetry and electrochemical impedance spectroscopy can be used to study the redox properties of this compound and its behavior in self-assembled monolayers. researchgate.net

Force Spectroscopy: Atomic force microscopy (AFM) can be used to probe the mechanical properties of single disulfide bonds and to study the self-assembly of this compound on surfaces. researchgate.net

The iterative process of theoretical prediction followed by experimental validation will continue to be a powerful engine for discovery in the field of this compound research. researchgate.nettandfonline.com This approach has already been successfully applied to understand the folding of proteins containing multiple disulfide bonds and to predict their stability. pnas.orgnih.gov

Theoretical MethodInformation ProvidedExperimental Validation Technique
Density Functional Theory (DFT) Bond energies, reaction mechanisms, electronic structure. researchgate.netacs.orgSpectroscopy, Electrochemistry.
Molecular Dynamics (MD) Conformational dynamics, self-assembly, folding pathways. acs.orgpnas.orgNMR, AFM, X-ray Crystallography.
Quantum Mechanics/Molecular Mechanics (QM/MM) Reactivity in complex environments (e.g., enzyme active sites).Enzyme kinetics, Site-directed mutagenesis.

By combining these advanced research directions, scientists will unlock the full potential of this compound, leading to the development of new technologies and a deeper understanding of the fundamental chemistry of the disulfide bond.

Q & A

Q. What are the established synthetic pathways for producing undecyl disulfide, and how can purity be optimized?

this compound is typically synthesized via oxidative coupling of undecyl thiols. A common method involves using oxidizing agents like hydrogen peroxide or iodine in a controlled environment. To optimize purity:

  • Use inert atmospheres (e.g., nitrogen) to prevent side reactions.
  • Monitor reaction progress with thin-layer chromatography (TLC) or HPLC.
  • Purify via column chromatography or recrystallization, followed by validation using 1H^1H-NMR and mass spectrometry (MS) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

  • Liquid chromatography-mass spectrometry (LC-MS): Confirms molecular weight and detects impurities .
  • Nuclear magnetic resonance (NMR): 1H^1H- and 13C^{13}C-NMR resolve carbon chain and disulfide bond positions .
  • Thermogravimetric analysis (TGA): Assesses thermal stability.
  • Fourier-transform infrared spectroscopy (FTIR): Identifies sulfur-sulfur (S–S) stretching vibrations (~500 cm1^{-1}) .

Q. How does pH and temperature influence the stability of this compound in aqueous solutions?

  • Experimental design: Prepare buffer solutions (pH 2–12) and incubate this compound at 25–80°C.
  • Analysis: Use HPLC to quantify decomposition products (e.g., thiols). Stability decreases under alkaline conditions due to nucleophilic cleavage of disulfide bonds. Elevated temperatures accelerate degradation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use fume hoods to avoid inhalation of volatile byproducts.
  • Wear nitrile gloves and eye protection; disulfides can cause skin irritation.
  • Store in airtight containers away from oxidizing agents. Reference Safety Data Sheets (SDS) for compound-specific guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and intermolecular interactions of this compound?

  • Molecular dynamics (MD) simulations: Model disulfide bond flexibility in solvent environments.
  • Density functional theory (DFT): Calculate bond dissociation energies to predict redox behavior.
  • Docking studies: Explore interactions with proteins or lipid bilayers. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental strategies resolve contradictions in reported data on this compound’s surfactant properties?

  • Systematic replication: Control variables like solvent polarity and ionic strength.
  • Error analysis: Quantify uncertainties in critical micelle concentration (CMC) measurements via dynamic light scattering (DLS).
  • Cross-validation: Compare results with analogs (e.g., decyl disulfide) to isolate chain-length effects .

Q. How does the disulfide bond in this compound impact its function in lipid membrane interactions?

  • Experimental approach: Use Langmuir-Blodgett troughs to study monolayer penetration.
  • Fluorescence anisotropy: Measure membrane fluidity changes.
  • Comparative studies: Synthesize analogs with thioether bonds or varying alkyl chains to differentiate S–S bond contributions .

Q. What methodologies identify and quantify this compound’s role in redox-mediated biological systems?

  • Thiol-disulfide exchange assays: Monitor reactivity with glutathione or thioredoxin.
  • Liquid chromatography-tandem MS (LC-MS/MS): Detect adducts in cellular lysates.
  • Knockdown models: Use siRNA to silence redox enzymes and observe phenotypic changes .

Q. How can synergistic effects between this compound and other surfactants be systematically evaluated?

  • Phase diagrams: Map micelle formation in binary/ternary systems.
  • Statistical design: Apply response surface methodology (RSM) to optimize ratios.
  • Bioassays: Test antimicrobial efficacy against Gram-negative/positive bacteria .

Q. What advanced techniques validate the impact of alkyl chain modifications on this compound’s bioactivity?

  • Solid-phase synthesis: Introduce functional groups (e.g., hydroxyl, amine) at specific positions.
  • High-throughput screening (HTS): Assess cytotoxicity or enzyme inhibition.
  • X-ray crystallography: Resolve structural changes in protein-binding pockets .

Methodological Notes

  • Data Contradictions: Replicate experiments under standardized conditions (pH, temperature, solvent) and use error-propagation models to assess variability .
  • Computational-Experimental Integration: Validate MD simulations with experimental LC-MS/MS or SPR data to refine force field parameters .
  • Ethical Reporting: Disclose limitations (e.g., solvent artifacts in surfactant studies) and align conclusions with data scope .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.